molecular formula C11H15N B13212549 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13212549
M. Wt: 161.24 g/mol
InChI Key: PJJYGEOYUUGTHK-UHFFFAOYSA-N
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Description

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a partially saturated quinoline ring system, which includes a nitrogen atom. The presence of methyl groups at the 2 and 8 positions of the tetrahydroquinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of phenylethylamine with an aldehyde, can be adapted to introduce the methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic ring .

Scientific Research Applications

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

2,8-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,8-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-5,9,12H,6-7H2,1-2H3

InChI Key

PJJYGEOYUUGTHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC(=C2N1)C

Origin of Product

United States

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